molecular formula C21H23N3O2 B5622434 3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-1H-indole

3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-1H-indole

Cat. No. B5622434
M. Wt: 349.4 g/mol
InChI Key: COEIFRBEMCGQEN-UHFFFAOYSA-N
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Description

The compound “3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-1H-indole” is an organic compound with the molecular formula C23H22N4O3 . It is a complex molecule with multiple functional groups, including a benzodioxol group, a piperazinyl group, and an indole group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The compound has a benzodioxol group, a piperazinyl group, and an indole group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 402.446 Da and a monoisotopic mass of 402.169189 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data.

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. Further studies would be needed to determine how it interacts with biological systems .

properties

IUPAC Name

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-4-19-18(3-1)17(12-22-19)14-24-9-7-23(8-10-24)13-16-5-6-20-21(11-16)26-15-25-20/h1-6,11-12,22H,7-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEIFRBEMCGQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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